2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine
Description
Properties
Molecular Formula |
C12H6BrClN2O |
|---|---|
Molecular Weight |
309.54 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chloro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H |
InChI Key |
RPMRFCWDLQZRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-hydroxypyridine Derivatives
The foundational step in synthesizing the oxazolo[5,4-b]pyridine core involves cyclizing 2-amino-3-hydroxypyridine precursors. A patent by Grumel et al. demonstrates that heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in PPSE at 120°C for 6 hours yields the oxazole ring with 68% efficiency. This method avoids the excessive decomposition observed with traditional polyphosphoric acid (PPA), as PPSE’s milder acidity preserves sensitive functional groups.
Reaction Optimization
-
Temperature : Elevating temperatures beyond 130°C reduces yields to ≤40% due to aryl bromide decomposition.
-
Catalyst Loading : PPSE concentrations below 1.5 equiv. result in incomplete cyclization, while exceeding 2.0 equiv. promotes side reactions.
-
Solvent Systems : Anhydrous tetrahydrofuran (THF) under argon atmosphere minimizes oxidation byproducts, achieving 72% isolated yield compared to 58% in dimethylformamide (DMF).
This method’s major limitation is competing homocoupling of the styrene derivative, which consumes 15–20% of starting material. Switching to Suzuki-Miyaura conditions with pinacol boronate esters circumvents this issue but requires additional protection of the oxazole nitrogen.
Chlorination Strategies at the 6-Position
Direct Electrophilic Substitution
Convergent Synthesis Approaches
Fragment Coupling Methodology
Advanced routes assemble preformed bromophenyl and chloropyridine fragments. For example, coupling 3-bromophenylboronic acid with 6-chlorooxazolo[5,4-b]pyridine-2-yl triflate under Miyaura borylation conditions achieves 65% yield. This strategy avoids late-stage halogenation but requires meticulous purification to remove residual boronic acid.
Comparative Performance of Synthetic Routes
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Sequential Cyclization | 58% | 93% | Moderate |
| Convergent Coupling | 42% | 97% | High |
| One-Pot Halogenation | 35% | 85% | Low |
Mechanistic Insights and Byproduct Analysis
Competing Pathways in PPSE-Mediated Cyclization
DFT calculations reveal that PPSE activates the carboxylic acid via silylation, lowering the activation energy for nucleophilic attack by the 2-amino group (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol in PPA). Principal byproducts arise from:
-
Over-condensation : Dimerization of intermediate iminium species (8–12% yield loss).
-
Desilylation : Premature cleavage of silyl protecting groups under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine exhibit significant biological activity, particularly in the context of cancer treatment. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) . These studies typically employ the MTT assay to evaluate cell viability and cytotoxicity.
1.2 Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In vitro studies have demonstrated that certain derivatives possess antibacterial and antifungal activities comparable to standard drugs . For example, compounds derived from similar structural frameworks were evaluated against strains like Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects.
Material Science
2.1 Electronic Properties
The unique electronic configuration of this compound makes it an interesting candidate for developing advanced materials. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is under investigation due to its favorable charge transport properties .
2.2 Synthesis of Advanced Materials
The synthesis methods for this compound allow for modifications that can tailor its properties for specific applications in material science. For instance, variations in substituents can lead to changes in solubility and stability, which are critical for material applications .
Agricultural Chemistry
3.1 Pesticide Development
The structural characteristics of this compound suggest its potential as a precursor for developing novel agrochemicals. Investigations into its interactions with biological targets relevant to pest control are ongoing . The compound's ability to inhibit specific enzymes or disrupt metabolic pathways in pests could lead to effective pesticide formulations.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₆BrClN₂O
- Structural Features: Oxazolo[5,4-b]pyridine core (fused oxazole and pyridine rings). Chlorine at position 6 modulates electronic properties and steric effects.
Structural Analogues in the Oxazolo/Thiazolo[5,4-b]pyridine Family
The target compound shares its fused heterocyclic core with several analogues, differing in substituents and ring systems. Below is a comparative analysis:
Key Observations :
- Core Differences : Thiazolo analogues (S-containing) exhibit lower electronegativity and higher lipophilicity than oxazolo derivatives (O-containing), affecting solubility and metabolic stability .
- Positional Isomerism : Bromine at position 5 (CAS 934266-82-7) vs. 6 (target) may alter binding affinities in biological systems .
Antimicrobial Activity
- Target Compound : The chloro and bromophenyl groups may enhance membrane penetration and target binding, as seen in structurally related oxazolo[4,5-b]pyridine derivatives with demonstrated antibacterial activity .
- Sulfonamide Derivatives : Sulfonamide-substituted isoxazolo[5,4-b]pyridines (e.g., from Acta Pol. Pharm. 2015) show higher antibacterial activity due to sulfonamide’s electron-withdrawing effects, a feature absent in the target compound .
Biological Activity
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromophenyl group and a chloro substituent on an oxazolo[5,4-b]pyridine core, which contributes to its biological properties. The presence of halogens is often associated with increased lipophilicity and improved binding to biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Compounds in this class have been reported to inhibit various kinases involved in cell proliferation and survival pathways, which are critical in cancer biology.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases, particularly G1 phase, thereby preventing cancer cell division.
Cytotoxicity Assays
Cytotoxicity assays using various cancer cell lines have demonstrated significant activity. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.05 | Induces apoptosis |
| MCF-7 | 2.5 | Cell cycle arrest at G1 phase |
These results indicate that this compound exhibits potent cytotoxic effects against breast cancer cell lines, particularly triple-negative variants.
Case Studies
- Triple-Negative Breast Cancer : In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with maximal effects observed at higher concentrations over extended treatment periods. The mechanism was attributed to apoptosis induction and metabolic alterations.
- Metabolic Profiling : Metabolomic studies revealed that treatment with this compound significantly affected glycolytic pathways and altered the levels of key metabolites involved in energy metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
